

Introduction: A Strategic Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzamide

Cat. No.: B1500160

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2-Fluoro-3-methylbenzamide is a fluorinated aromatic amide, a class of molecules that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] The strategic placement of the fluorine atom and the methyl group on the benzamide scaffold creates a unique electronic and steric profile. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties to its potential applications and a robust, proposed synthesis protocol.

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[2] The presence of the ortho-fluoro substituent in this particular benzamide can influence intramolecular hydrogen bonding and control the conformation of the amide group, which can be a critical factor in its interaction with biological targets.[2] While specific research on CAS 1003712-12-6 is emerging, its structural motifs are present in a range of biologically active compounds, positioning it as a valuable intermediate for synthetic exploration.

Physicochemical and Structural Properties

Understanding the core properties of **2-Fluoro-3-methylbenzamide** is the first step in its effective application. The data below is compiled from various chemical suppliers and databases.

| Property | Value | Source |
|-------------------|---|--------|
| CAS Number | 1003712-12-6 | [3][4] |
| Molecular Formula | C ₈ H ₈ FNO | [5] |
| Molecular Weight | 153.15 g/mol | [5] |
| MDL Number | MFCD09835198 | [5] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not experimentally determined | N/A |
| Boiling Point | Not experimentally determined | N/A |
| Solubility | Sparingly soluble in water (Predicted) | N/A |

Below is the chemical structure of the molecule, rendered to illustrate the spatial relationship of its functional groups.

Caption: Structure of **2-Fluoro-3-methylbenzamide**.

Proposed Synthesis Protocol: Amidation of 2-Fluoro-3-methylbenzoic Acid

While a specific, peer-reviewed synthesis for **2-Fluoro-3-methylbenzamide** is not widely published, a reliable route can be designed based on standard, well-established amidation chemistry. The most direct and common approach involves the coupling of the corresponding carboxylic acid, 2-Fluoro-3-methylbenzoic acid (CAS 315-31-1), with an ammonia source.

The following protocol is based on analogous transformations, such as the synthesis of 4-amino-2-fluoro-N-methylbenzamide, and represents a robust method suitable for laboratory-scale synthesis.[6][7]

Causality Behind Experimental Choices:

- **Starting Material:** 2-Fluoro-3-methylbenzoic acid is a commercially available starting material, providing a direct and efficient entry point to the target molecule.[8]
- **Activation:** Direct reaction of a carboxylic acid and ammonia is generally unfavorable. The carboxylic acid must first be activated. Thionyl chloride (SOCl₂) is a common and effective reagent for converting the carboxylic acid to a more reactive acyl chloride intermediate. This method is high-yielding but generates HCl and SO₂ as byproducts, requiring careful handling.
- **Ammonia Source:** Aqueous ammonium hydroxide is an inexpensive and readily available source of ammonia. The reaction is typically performed in a biphasic system or a solvent in which the acyl chloride has some solubility, like THF or Dioxane, to facilitate the reaction.
- **Purification:** The product is expected to be a solid with limited water solubility. Purification can be achieved by recrystallization or silica gel chromatography if impurities are present.

Step-by-Step Experimental Protocol:

- **Acyl Chloride Formation:**
 - To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Fluoro-3-methylbenzoic acid (1.0 eq).
 - Add thionyl chloride (SOCl₂, 2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
 - Heat the reaction mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl, SO₂) evolution.
 - After completion, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-fluoro-3-methylbenzoyl chloride is typically used in the next step without further purification.
- **Amidation:**
 - Cool the flask containing the crude acyl chloride in an ice bath.

- Slowly add a concentrated solution of ammonium hydroxide (NH_4OH , ~28-30%, 5-10 eq) to the cooled acyl chloride while stirring vigorously. An exothermic reaction will occur, and a precipitate will form.
- Allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
- Monitor the reaction by Thin Layer Chromatography (TLC) until the acyl chloride is fully consumed.
- Work-up and Purification:
 - Filter the resulting solid precipitate using a Büchner funnel.
 - Wash the solid thoroughly with cold water to remove any ammonium salts.
 - Wash with a small amount of cold diethyl ether or hexane to remove non-polar impurities.
 - Dry the solid under vacuum.
 - If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).



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Caption: Proposed synthesis workflow for **2-Fluoro-3-methylbenzamide**.

Potential Applications in Research and Drug Development

As a functionalized building block, **2-Fluoro-3-methylbenzamide** serves as a valuable starting point for the synthesis of more complex molecules.

- **Medicinal Chemistry:** Its structure is analogous to intermediates used for developing drugs targeting the central nervous system.[9] The benzamide moiety is a common feature in many approved drugs. The specific substitution pattern may offer a unique vector for structure-activity relationship (SAR) studies, allowing researchers to probe interactions within a target's binding pocket. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[2]
- **Agrochemicals:** Fluorinated aromatic compounds are frequently used in the development of modern pesticides and herbicides, where they can improve efficacy and selectivity.[9]
- **Materials Science:** Amide-containing molecules can self-assemble through hydrogen bonding to form ordered structures. This compound could be explored as a precursor for polymers or functional small molecules in materials science applications.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for **2-Fluoro-3-methylbenzamide**. Therefore, precautions should be based on data from structurally similar fluorinated aromatic compounds. [10][11]

- **Hazard Classification (Predicted):**
 - Harmful if swallowed.
 - Causes skin irritation.
 - Causes serious eye irritation.
 - May cause respiratory irritation.[11]
- **Personal Protective Equipment (PPE):**
 - Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[10]
 - If handling as a powder, use in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[12]

- Storage:
 - Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
 - Keep away from strong oxidizing agents.[12]
- Disposal:
 - Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2-Fluoro-3-methylbenzamide (CAS 1003712-12-6) represents a promising, yet underexplored, chemical entity. Its combination of a benzamide core with a specific fluoro-methyl substitution pattern makes it a strategic building block for creating novel compounds in pharmaceutical and agrochemical research. The proposed synthesis is robust and relies on fundamental, high-yielding chemical transformations. As the demand for novel fluorinated scaffolds continues to grow, compounds like this will undoubtedly play a crucial role in the discovery of next-generation chemical products.

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- To cite this document: BenchChem. [Introduction: A Strategic Building Block in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1500160#2-fluoro-3-methylbenzamide-cas-number-1003712-12-6]

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